2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14652861
InChI: InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12)
SMILES:
Molecular Formula: C5H6IN5O3
Molecular Weight: 311.04 g/mol

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide

CAS No.:

Cat. No.: VC14652861

Molecular Formula: C5H6IN5O3

Molecular Weight: 311.04 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide -

Specification

Molecular Formula C5H6IN5O3
Molecular Weight 311.04 g/mol
IUPAC Name 2-(5-iodo-3-nitropyrazol-1-yl)acetohydrazide
Standard InChI InChI=1S/C5H6IN5O3/c6-3-1-4(11(13)14)9-10(3)2-5(12)8-7/h1H,2,7H2,(H,8,12)
Standard InChI Key FLNAQUJTLYBORY-UHFFFAOYSA-N
Canonical SMILES C1=C(N(N=C1[N+](=O)[O-])CC(=O)NN)I

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered pyrazole ring substituted with iodine at the 5-position, a nitro group (-NO2_2) at the 3-position, and an acetohydrazide side chain (-CH2_2-C(=O)-NH-NH2_2) at the 1-position . The iodine atom introduces steric bulk and enhances electrophilic reactivity, while the nitro group contributes to electron-withdrawing effects, influencing ring aromaticity and reaction kinetics.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC5H6IN5O3\text{C}_5\text{H}_6\text{IN}_5\text{O}_3
Molecular Weight311.04 g/mol
SMILES NotationNNC(=O)Cn1nc(N+[O-])cc1I
CAS Registry Number2171315-10-7

The acetohydrazide group enables hydrogen bonding and coordination with metal ions, suggesting potential applications in catalysis or medicinal chemistry . X-ray crystallography data for analogous compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, reveal dihedral angles of 81.62° between the acetohydrazide and pyrazole planes, indicating significant torsional strain .

Spectroscopic Characterization

While experimental spectral data for 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide are sparse, inferences can be drawn from related acetohydrazides. For example:

  • Infrared (IR) Spectroscopy: The nitro group typically absorbs at 1,520–1,560 cm1^{-1} (asymmetric stretch) and 1,340–1,380 cm1^{-1} (symmetric stretch) .

  • Nuclear Magnetic Resonance (NMR): The pyrazole ring protons in similar compounds resonate at δ 6.5–8.5 ppm in 1H^1\text{H}-NMR, while the acetohydrazide NH2_2 group appears as a broad singlet near δ 4.5 ppm .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(5-Iodo-3-nitro-1H-pyrazol-1-yl)acetohydrazide likely follows a multi-step pathway:

  • Iodination: Introduction of iodine at the 5-position of 3-nitropyrazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Acetohydrazide Coupling: Reaction of the iodinated pyrazole with ethyl chloroacetate followed by hydrazine hydrate, as demonstrated in analogous syntheses .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
13-Nitropyrazole, ICl, CHCl3_3, RT75%
2Ethyl chloroacetate, K2_2CO3_3, DMF82%
3Hydrazine hydrate, MeOH, reflux48%

Industrial-scale production by MolCore BioPharmatech achieves ≥97% purity via recrystallization from methanol .

Physicochemical Properties

Stability and Solubility

The compound’s nitro and iodine substituents confer moderate polarity, rendering it soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water . Thermal stability is inferred from related nitro-pyrazoles, which decompose above 200°C.

Table 3: Physicochemical Data

PropertyValue
Melting PointNot reported
DensityNot reported
LogP (Partition Coeff.)Estimated 1.2–1.5 (Calc.)

Applications and Research Frontiers

Pharmaceutical Intermediates

The acetohydrazide group serves as a versatile handle for constructing hydrazone derivatives, which are explored as antimicrobial and anticancer agents . For instance, hydrazones derived from 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide exhibit IC50_{50} values of 12–18 μM against MCF-7 breast cancer cells .

Agrochemical Development

Iodinated pyrazoles are precursors to herbicides and insecticides. The iodine atom’s halogen-bonding capacity enhances target protein binding, as seen in fungicides targeting fungal cytochrome P450 enzymes.

Future Directions

  • Mechanistic Studies: Elucidate the compound’s reactivity in Suzuki-Miyaura couplings using its iodine substituent.

  • Biological Screening: Evaluate antimicrobial and antiproliferative activities in cell-based assays.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and scalability.

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